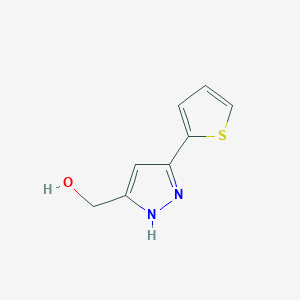

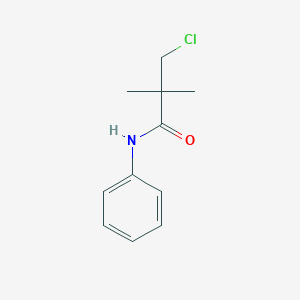

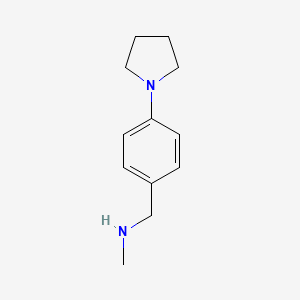

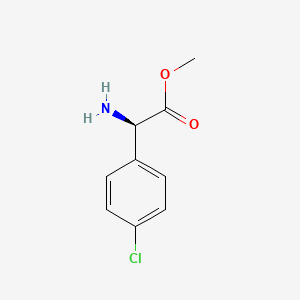

![molecular formula C6H3Cl2N3 B1311059 5,7-dicloro-1H-imidazo[4,5-b]piridina CAS No. 24485-01-6](/img/structure/B1311059.png)

5,7-dicloro-1H-imidazo[4,5-b]piridina

Descripción general

Descripción

5,7-dichloro-1H-imidazo[4,5-b]pyridine is a chemical compound that belongs to the family of imidazo[4,5-b]pyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . For instance, target compounds were prepared by reacting 3-nitropyridine-2-amines and aryl aldehyde in the presence of saturated sodium dithionite .Molecular Structure Analysis

The molecular structure of 5,7-dichloro-1H-imidazo[4,5-b]pyridine was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis

In one example, compound 4b was reacted with 3-chloroperbenzoic acid in dichloromethane at room temperature .Aplicaciones Científicas De Investigación

Características antimicrobianas

Los derivados de imidazo[4,5-b]piridina se han explorado por sus características antimicrobianas . La forma tautómera presente en los esqueletos de imidazo[4,5-b]piridina hizo que este sistema fuera más diversificado, y la condensación de 6-Bromo-2-fenil-3H-imidazo[4,5-b]piridina con 1,2 equivalentes de haluros de alquilo en condiciones condujo a efectos en dos posiciones .

Potencial farmacológico

La semejanza estructural entre el sistema cíclico heterocíclico imidazo[4,5-b]piridina fusionado y las purinas ha impulsado investigaciones biológicas para evaluar su posible importancia terapéutica . Se sabe que juegan un papel crucial en numerosas condiciones de enfermedad .

Moduladores del receptor GABA A

El descubrimiento de su primera bioactividad como moduladores alostéricos positivos del receptor GABA A reveló su potencial medicinal .

Inhibidores de la bomba de protones

También se encontraron inhibidores de la bomba de protones en este grupo químico .

Inhibidores de la aromatasa

Se han desarrollado inhibidores de la aromatasa en esta clase .

AINE

Se han desarrollado fármacos antiinflamatorios no esteroideos (AINE) en esta clase .

Dispositivos optoelectrónicos

Esta clase de heterociclos aromáticos tiene un gran potencial en varias áreas de investigación, desde la ciencia de los materiales hasta el campo farmacéutico, y en los últimos años se han reportado muchas innovaciones prometedoras en diferentes aplicaciones tecnológicas, como los dispositivos optoelectrónicos .

Fármacos anticancerígenos

Los derivados de imidazo[4,5-b]piridina tienen la capacidad de influir en muchas vías celulares necesarias para el correcto funcionamiento de las células cancerosas . Se han explorado por su potencial como fármacos anticancerígenos .

Mecanismo De Acción

While the specific mechanism of action for 5,7-dichloro-1H-imidazo[4,5-b]pyridine is not mentioned in the search results, imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Análisis Bioquímico

Biochemical Properties

5,7-Dichloro-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. Additionally, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can bind to DNA, affecting gene expression and cellular function. The interactions between 5,7-Dichloro-1H-imidazo[4,5-b]pyridine and these biomolecules are primarily driven by its chemical structure, which allows it to form stable complexes with target molecules .

Cellular Effects

5,7-Dichloro-1H-imidazo[4,5-b]pyridine has been observed to exert various effects on different cell types. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis by interfering with cell signaling pathways and gene expression. It has also been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. In immune cells, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can modulate the immune response by influencing cytokine production and cell signaling .

Molecular Mechanism

The molecular mechanism of action of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, such as kinases, and inhibit their activity, leading to changes in cell signaling pathways. Additionally, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can intercalate into DNA, affecting gene expression and cellular function. These interactions are facilitated by the compound’s chemical structure, which allows it to form stable complexes with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5,7-Dichloro-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine can induce toxic effects, such as liver damage and immune suppression. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Propiedades

IUPAC Name |

5,7-dichloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJFWUNKUZVHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN2)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421446 | |

| Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24485-01-6 | |

| Record name | 24485-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

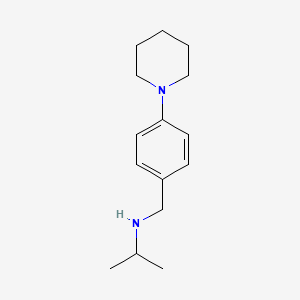

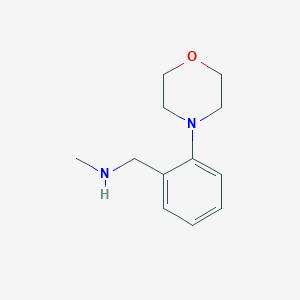

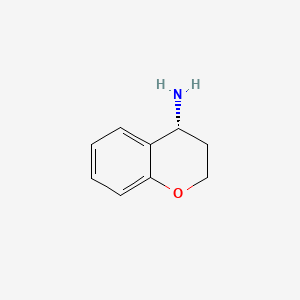

![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)